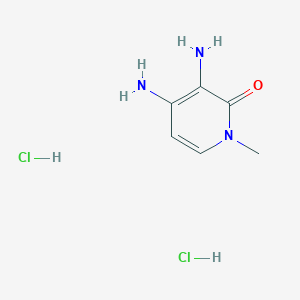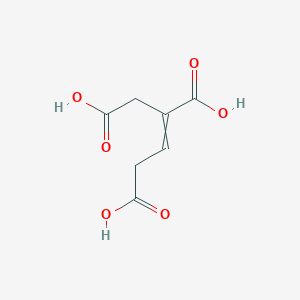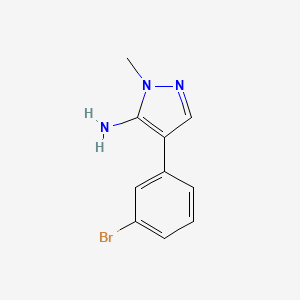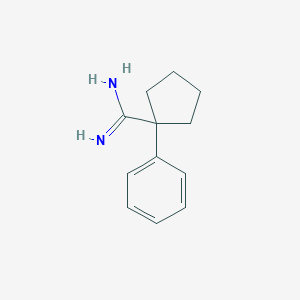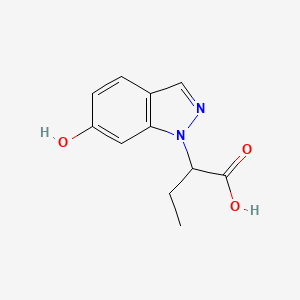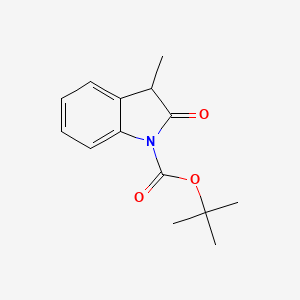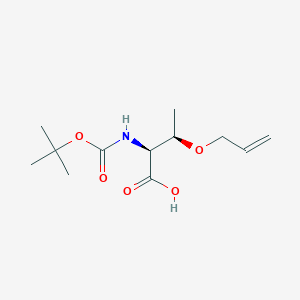
Tetramethylammonium ion hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium ion hydrate is a quaternary ammonium compound with the chemical formula ( \text{N(CH}_3\text{)}_4^+ \cdot \text{H}_2\text{O} ). It is commonly encountered in the form of tetramethylammonium hydroxide, which is a strong base and is widely used in various chemical and industrial applications. The compound is known for its high solubility in water and its ability to form stable hydrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethylammonium ion hydrate can be synthesized through the reaction of tetramethylammonium chloride with a strong base such as potassium hydroxide in a solvent like methanol. The reaction proceeds as follows: [ \text{N(CH}_3\text{)}_4^+ \text{Cl}^- + \text{KOH} \rightarrow \text{N(CH}_3\text{)}_4^+ \text{OH}^- + \text{KCl} ] The resulting tetramethylammonium hydroxide can then be crystallized to form its hydrate .
Industrial Production Methods
In industrial settings, tetramethylammonium hydroxide is typically produced by the electrolysis of tetramethylammonium chloride in an aqueous solution. The process involves the following steps:
- Dissolution of tetramethylammonium chloride in water.
- Electrolysis of the solution to produce tetramethylammonium hydroxide and chlorine gas.
- Crystallization of the hydroxide to obtain the hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylammonium ion hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion acts as a nucleophile.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve aqueous or alcoholic solutions.
Redox Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
Substitution Reactions: Products include various substituted ammonium compounds.
Redox Reactions: Products depend on the specific reagents used but can include oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium ion hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is used in studies of ion channels and membrane transport due to its ability to mimic certain biological ions.
Medicine: It has applications in drug formulation and delivery systems.
Industry: Tetramethylammonium hydroxide is used in the production of semiconductors, as a developer in photolithography, and in the manufacture of various chemicals
Wirkmechanismus
The mechanism of action of tetramethylammonium ion hydrate involves its interaction with molecular targets such as ion channels and enzymes. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor. The pathways involved include ion transport and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium ion: Similar in structure but with ethyl groups instead of methyl groups.
Tetrapropylammonium ion: Contains propyl groups and has different solubility and reactivity properties.
Tetrabutylammonium ion: Larger alkyl groups lead to different physical and chemical properties.
Uniqueness
Tetramethylammonium ion hydrate is unique due to its small size and high solubility in water, which makes it particularly useful in aqueous reactions and biological studies. Its ability to form stable hydrates also distinguishes it from other quaternary ammonium compounds .
Eigenschaften
Molekularformel |
C4H14NO+ |
|---|---|
Molekulargewicht |
92.16 g/mol |
IUPAC-Name |
tetramethylazanium;hydrate |
InChI |
InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1; |
InChI-Schlüssel |
WGTYBPLFGIVFAS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)
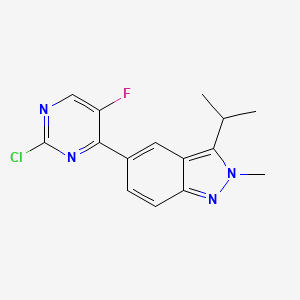
![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)

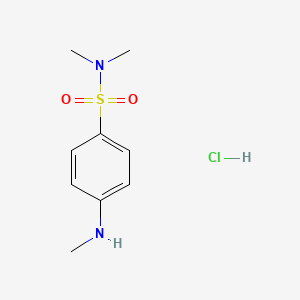
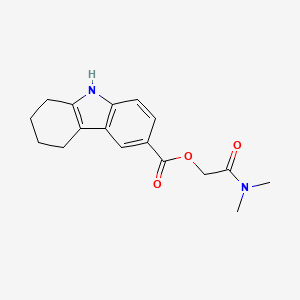
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)
